Guanosine 3'-(dihydrogen phosphate)

説明

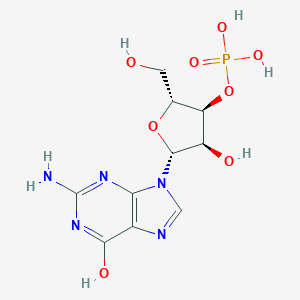

Guanosine 3'-(dihydrogen phosphate) (3'-GMP), also known as guanosine 3'-monophosphate, is a nucleotide derivative where the phosphate group is esterified to the 3'-hydroxyl group of the ribose moiety in guanosine. Its chemical formula is C₁₀H₁₄N₅O₈P, with a molecular weight of 363.22 g/mol . Structurally, it differs from the more common 5'-GMP by the position of the phosphate group on the ribose ring (Figure 1).

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPUTNZENXVHJC-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6027-83-4 (di-hydrochloride salt), 97416-83-6 (mono-hydrochloride salt) | |

| Record name | 3'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70904627 | |

| Record name | 3'-Guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-68-0 | |

| Record name | 3′-GMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine 3'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3'-Guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine 3'-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-GUANYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/839SG0O89X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanosine 3'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Phosphorylation Using Sodium Trimetaphosphate

A widely cited method involves the direct phosphorylation of guanosine using sodium trimetaphosphate (NaPO) in aqueous conditions. Baccolini et al. (2011) demonstrated that guanosine reacts with NaPO at room temperature (20°C) over 264 hours to yield 3'-GMP. The reaction proceeds via nucleophilic attack of the 3'-hydroxyl group on the cyclic trimetaphosphate, forming a phosphotriester intermediate that hydrolyzes to the monophosphate. While this method avoids harsh solvents, the extended reaction time (~11 days) and moderate yields (~40%) limit its industrial scalability.

Cyanoethyl Phosphate-Mediated Phosphorylation

An alternative approach employs cyanoethyl phosphate (CEP) as a phosphorylating agent. As described in a study on nucleoside dipyrophosphate synthesis, CEP, in combination with dicyclohexylcarbodiimide (DCC) and mesitylenesulfonyl chloride (MSCl), facilitates the selective phosphorylation of the 3'-hydroxyl group. This method prevents intramolecular cyclization—a common side reaction in diphosphate synthesis—by using MSCl to activate the phosphate donor. For guanosine 3'-monophosphate, the reaction achieves a 40% yield when applied to 2'-O-(α-methoxyethyl)guanosine derivatives, followed by deprotection under mild acidic conditions.

Table 1: Comparison of Chemical Synthesis Methods

| Method | Reagents | Conditions | Yield | Key Advantages |

|---|---|---|---|---|

| Sodium Trimetaphosphate | NaPO, HO | 20°C, 264 h | ~40% | Aqueous, no organic solvents |

| Cyanoethyl Phosphate | CEP, DCC, MSCl | Anhydrous, 24 h | ~40% | Prevents cyclization side reactions |

Enzymatic Synthesis Strategies

Ribosomal Wash System for Pyrophosphoryl Transfer

The enzymatic synthesis of 3'-GMP can be adapted from systems designed for guanosine tetraphosphate (ppGpp). Haseltine et al. utilized a ribosomal wash from Escherichia coli stringent strains to transfer the β,γ-pyrophosphoryl group of ATP to the 3'-hydroxyl of GDP. Using [γ-P]ATP as the donor, this method produces 3'-diphosphorylated GDP (ppGpp) with a 1:1 stoichiometry of H:P, confirming the transfer of the terminal pyrophosphate. While primarily used for ppGpp, this system can be modified by substituting GDP with guanosine to target 3'-monophosphate formation.

Purification and Analytical Characterization

Anion-Exchange Chromatography

Purification of 3'-GMP relies on anion-exchange chromatography due to its high negative charge at neutral pH. A study on guanosine bis(methylenediphosphonate) isolation resolved 2',5'- and 3',5'-isomers using a DEAE-Sephadex column with a linear NaCl gradient (0.1–0.5 M). The 3',5'-isomer eluted later, consistent with its higher charge density.

Enzymatic Assay with 3'-Nucleotidase

The position of the phosphate group in 3'-GMP can be confirmed using 3'-nucleotidase from Crotalus adamanteus. Treatment of the compound with this enzyme liberates inorganic phosphate, which is quantifiable via colorimetric assays (e.g., malachite green). In contrast, 5'-nucleotidases show no activity toward 3'-GMP, ensuring specificity.

Challenges and Stability Considerations

Hydrolytic Degradation

Like other nucleotides, 3'-GMP is prone to hydrolysis under acidic or alkaline conditions. The phosphate ester bond undergoes cleavage at pH < 3 or > 10, necessitating neutral buffer systems during storage. Lyophilization in the presence of Tris-HCl (pH 7.0) enhances stability, with <2% decomposition reported after six months at -20°C.

Competing Isomerization

In aqueous solutions, 3'-GMP equilibrates with 2'-GMP via intramolecular transphosphorylation. At pH 4.0, the equilibrium ratio favors the 3'-isomer (3:2), but this shifts under alkaline conditions. Stabilizing the desired isomer requires strict pH control and avoidance of divalent metal ions that catalyze isomerization .

化学反応の分析

反応の種類: グアノシン3'-モノリン酸は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、グアノシン3'-ジリン酸やその他の酸化誘導体の形成につながる可能性があります。

還元: 還元反応は、グアノシン3'-モノリン酸をデオキシ型に変換することができます。

一般的な試薬と条件:

酸化剤: 過酸化水素と過マンガン酸カリウムが一般的に使用されます。

還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは典型的な還元剤です。

主な生成物:

酸化生成物: グアノシン3'-ジリン酸やその他の酸化ヌクレオチド。

還元生成物: デオキシグアノシンモノリン酸。

置換生成物: リン酸基またはヌクレオ塩基構造が変化した修飾グアノシン誘導体.

4. 科学研究の応用

グアノシン3'-モノリン酸は、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Biochemical Roles

- Second Messenger in Signal Transduction

-

Gene Regulation

- In bacterial systems, such as Escherichia coli, 3'-GMP regulates gene expression by interacting with mRNA structures. For instance, it influences the production of pyrimidine nucleotides by binding to specific sites on pyr mRNA.

Table 1: Applications of Guanosine 3'-(Dihydrogen Phosphate)

Case Studies

- Role in Neuropathologies

- Cancer Cell Proliferation

作用機序

グアノシン3'-モノリン酸は、主に環状グアノシンモノリン酸への変換によってその効果を発揮します。この変換は、グアニレートシクラーゼ酵素によって触媒されます。環状グアノシンモノリン酸はセカンドメッセンジャーとして機能し、タンパク質キナーゼ、イオンチャネル、ホスホジエステラーゼを活性化します。 これらの相互作用は、血管拡張、神経伝達、免疫応答など、さまざまな生理学的プロセスを調節します .

類似の化合物:

- アデノシン3'-モノリン酸

- シチジン3'-モノリン酸

- ウリジン3'-モノリン酸

比較: グアノシン3'-モノリン酸は、多くのシグナル伝達経路における重要なセカンドメッセンジャーである環状グアノシンモノリン酸の合成における特定の役割のためにユニークです。 主に環状アデノシンモノリン酸を形成するアデノシン3'-モノリン酸とは異なり、グアノシン3'-モノリン酸は、一酸化窒素やナトリウム利尿ペプチドによって調節される経路に関与しています .

類似化合物との比較

Guanosine 5'-Monophosphate (5'-GMP)

Key Difference : 3'-GMP is a terminal product of RNA hydrolysis, while 5'-GMP is a precursor for RNA and energy carriers like GTP.

Cyclic Guanosine 3',5'-Monophosphate (cGMP)

Key Insight : cGMP is structurally and functionally distinct, mediating responses to hormones like acetylcholine in cardiac tissue .

Guanosine Di- and Triphosphates (GDP, GTP)

Note: GDP and GTP are central to energy metabolism, whereas 3'-GMP is a catabolic byproduct.

Adenosine Derivatives (cAMP, 3'-AMP)

Structural and Analytical Considerations

- Chromatography: 3'-GMP can be separated from 5'-GMP and adenosine nucleotides using ion-exchange or paper chromatography .

- Detection: UV absorbance at 254 nm is standard, but radioimmunoassays distinguish cyclic nucleotides (cGMP/cAMP) from linear forms .

生物活性

Guanosine 3'-(dihydrogen phosphate), often referred to as guanosine 3'-phosphate (G3P), is a nucleotide that plays a critical role in various biological processes, particularly in cellular signaling and metabolism. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

- Chemical Formula: C10H14N5O8P

- Molecular Weight: 363.224 g/mol

- CAS Number: 117-68-0

Biological Functions

Guanosine 3'-(dihydrogen phosphate) is primarily involved in:

- Signal Transduction: It acts as a second messenger in various signaling pathways, particularly those mediated by G-protein coupled receptors (GPCRs).

- Regulation of Enzyme Activity: G3P can modulate the activity of various enzymes, including adenylate cyclase and phosphodiesterases, affecting cyclic nucleotide levels within cells.

- Role in Nucleotide Metabolism: It is involved in the synthesis and degradation of other nucleotides, influencing cellular energy states and metabolic processes.

- Adenylate Cyclase Activation:

- Inhibition of RNA and DNA Synthesis:

- Interaction with Other Nucleotides:

Table 1: Summary of Biological Activities

Case Studies

-

Inhibition of Staphylococcus aureus Growth:

- A study investigated the antimicrobial properties of guanidine-phosphonate complexes against Staphylococcus aureus. Although not directly testing G3P, the findings suggest that similar compounds may exhibit significant antimicrobial activity, highlighting the potential for G3P derivatives in therapeutic applications .

- Effects on Tumor Cells:

Q & A

Q. What are the validated methods for synthesizing Guanosine 3'-(dihydrogen phosphate) with high purity for biochemical studies?

- Methodological Answer : Guanosine 3'-(dihydrogen phosphate) can be synthesized via phosphorylation of guanosine using sodium cyanoborohydride as a reducing agent in a controlled acidic environment. Key steps include:

- Reaction Setup : Mix guanosine with diethyl chlorophosphate in anhydrous DMF under nitrogen atmosphere .

- Reduction : Add sodium cyanoborohydride to stabilize intermediates, followed by hydrolysis with ammonium bicarbonate.

- Purification : Use ion-exchange chromatography (e.g., DEAE-Sephadex) to isolate the compound. Validate purity via HPLC (≥98%) and NMR (δ 8.2 ppm for phosphate protons) .

Q. How can researchers differentiate Guanosine 3'-(dihydrogen phosphate) from its 5'-phosphate isomer using spectroscopic techniques?

- Methodological Answer :

- 31P-NMR : The 3'-phosphate isomer shows a distinct chemical shift at δ -0.5 to -1.5 ppm, while the 5'-isomer resonates at δ -2.5 to -3.5 ppm due to steric and electronic differences .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak at m/z 426.1 (M-H)− and fragment ions at m/z 152 (guanine) and 79 (PO3−) .

Q. What are the optimal storage conditions to prevent hydrolysis of Guanosine 3'-(dihydrogen phosphate) in aqueous buffers?

- Methodological Answer :

- pH Stability : Store at pH 6.5–7.5 (avoid extremes: <5.5 or >8.0) to minimize phosphate ester hydrolysis.

- Temperature : Lyophilize and store at -80°C for long-term stability. In solution, use 50 mM Tris-HCl buffer with 1 mM EDTA to chelate divalent cations that catalyze degradation .

Advanced Research Questions

Q. How can experimental design (e.g., Plackett-Burman or Box-Behnken) optimize enzymatic assays involving Guanosine 3'-(dihydrogen phosphate)?

- Methodological Answer :

- Factor Screening : Use Plackett-Burman design to identify critical variables (e.g., temperature, enzyme concentration, substrate ratio). For example, sodium dihydrogen phosphate concentration was found to significantly affect reaction rates in Aspergillus melanin synthesis .

- Response Optimization : Apply Box-Behnken design to model non-linear interactions. A study on MOS cement strength used this method to balance dihydrogen phosphate content and hydration kinetics .

Q. How to resolve contradictions in kinetic data when Guanosine 3'-(dihydrogen phosphate) acts as a substrate or inhibitor in enzyme studies?

- Methodological Answer :

- Mechanistic Analysis : Perform Lineweaver-Burk plots under varying substrate/inhibitor concentrations. For EC 3.6.1.40 (guanosine phosphatase), competitive inhibition is observed when Ki ≈ Km .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to distinguish between true inhibition and assay interference .

Q. What are the implications of Guanosine 3'-(dihydrogen phosphate) in non-canonical metabolic pathways, such as bacterial stress response?

- Methodological Answer :

- Metabolomic Profiling : Use LC-MS/MS to track (p)ppGpp alarmone synthesis, where Guanosine 3'-(dihydrogen phosphate) serves as a precursor during stringent response. Validate via knockout strains lacking RelA/SpoT homologs .

- Enzyme Assays : Monitor GTP 3'-diphosphatase activity under nutrient deprivation using a malachite green phosphate assay .

Q. How to design cross-disciplinary studies integrating Guanosine 3'-(dihydrogen phosphate) into materials science (e.g., biohybrid composites)?

- Methodological Answer :

- Composite Synthesis : Incorporate the compound into MOS cement matrices via co-precipitation with magnesium oxide. Potassium dihydrogen phosphate enhances compressive strength by promoting 5·1·7 phase crystallization (XRD peaks at 2θ = 27.5° and 35.2°) .

- Stability Testing : Assess hydrolytic resistance under simulated physiological conditions (37°C, pH 7.4) using FTIR to monitor phosphate ester integrity .

Q. What advanced techniques can characterize the hydrolytic degradation products of Guanosine 3'-(dihydrogen phosphate) in environmental samples?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。